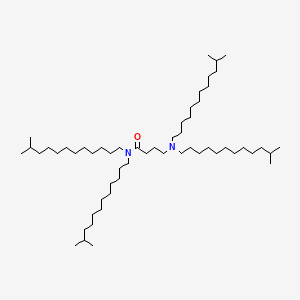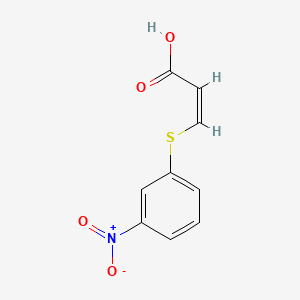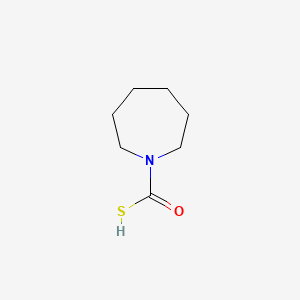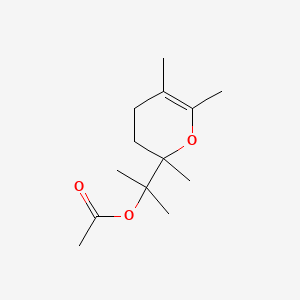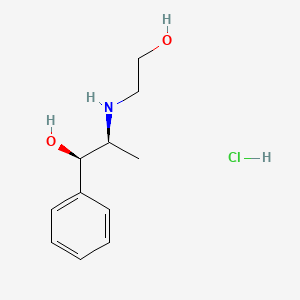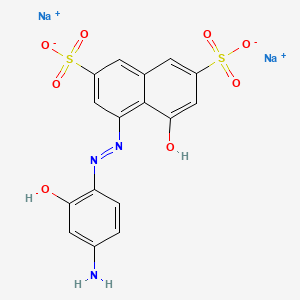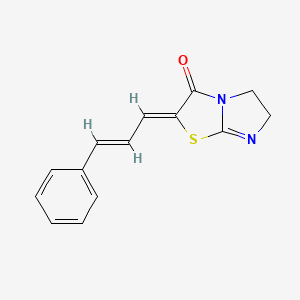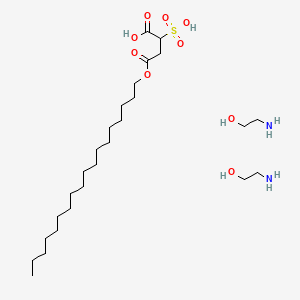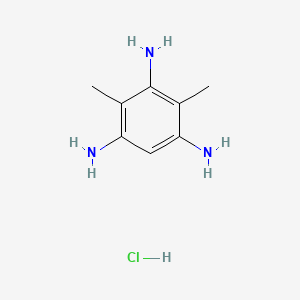
2,6-Dimethylbenzene-1,3,5-triamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylbenzene-1,3,5-triamine hydrochloride is a chemical compound with the molecular formula C8H13N3.ClH and a molecular weight of 187.67 g/mol . It is an aromatic amine derivative, characterized by the presence of three amino groups attached to a benzene ring substituted with two methyl groups at the 2 and 6 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylbenzene-1,3,5-triamine hydrochloride typically involves the nitration of 2,6-dimethylaniline followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylbenzene-1,3,5-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced amine derivatives .
Applications De Recherche Scientifique
2,6-Dimethylbenzene-1,3,5-triamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Dimethylbenzene-1,3,5-triamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylbenzene-1,3,5-triamine: Similar structure but with different substitution pattern.
1,3,5-Triaminobenzene: Lacks methyl groups, leading to different chemical properties.
Uniqueness
2,6-Dimethylbenzene-1,3,5-triamine hydrochloride is unique due to the specific positioning of its methyl and amino groups, which confer distinct reactivity and interaction profiles compared to its analogs .
Propriétés
Numéro CAS |
94135-20-3 |
|---|---|
Formule moléculaire |
C8H14ClN3 |
Poids moléculaire |
187.67 g/mol |
Nom IUPAC |
2,4-dimethylbenzene-1,3,5-triamine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-4-6(9)3-7(10)5(2)8(4)11;/h3H,9-11H2,1-2H3;1H |
Clé InChI |
HUPRNZLUDKGPHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1N)N)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




